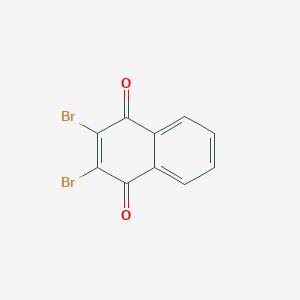
2,3-ジブロモ-1,4-ナフトキノン
概要
説明
2,3-ジブロモ-1,4-ナフトキノンは、2,3-二置換1,4-ナフトキノンです。 それは plumbagin の誘導体であり、その殺ダニ特性で知られています . この化合物は、C10H4Br2O2 の分子式と 315.95 g/mol の分子量を持っています . それは、そのユニークな化学的性質のために、さまざまな科学研究用途で使用されています。
科学的研究の応用
2,3-Dibromo-1,4-naphthoquinone is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its biological activities, including its acaricidal properties.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the production of dyes and other industrial chemicals.
作用機序
2,3-ジブロモ-1,4-ナフトキノンの正確な作用機序は完全に解明されていません。 それは、真菌細胞膜の必須成分であるエルゴステロールの生合成に関与する酵素、スクアレンエポキシダーゼの阻害剤として機能すると考えられています . この阻害は細胞膜の完全性を破壊し、観察される抗真菌効果につながります .
類似の化合物との比較
2,3-ジブロモ-1,4-ナフトキノンは、次のものなどの他の類似の化合物と比較することができます。
- 2-ブロモ-1,4-ナフトキノン
- 2-クロロ-1,4-ベンゾキノン
- 2,3-ジクロロ-1,4-ナフトキノン
- 6-ブロモ-1,4-ベンゾジオキサン
独自性
2,3-ジブロモ-1,4-ナフトキノンは、明確な化学的および生物学的特性を付与する二重の臭素置換のために独特です。 これは、特定の合成および生物学的用途で特に役立ちます .
生化学分析
Biochemical Properties
2,3-Dibromo-1,4-naphthoquinone is believed to function as an inhibitor of the enzyme squalene epoxidase, which plays a role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes .
Cellular Effects
It is known to cause oxidative stress in exposed cells, therefore affecting redox signaling .
Molecular Mechanism
The precise molecular mechanism of action of 2,3-Dibromo-1,4-naphthoquinone remains incompletely understood . It is believed to function as an inhibitor of the enzyme squalene epoxidase .
準備方法
合成経路と反応条件
2,3-ジブロモ-1,4-ナフトキノンは、1,4-ナフトキノンの臭素化によって合成することができます。 この反応は通常、クロロホルムまたは四塩化炭素などの有機溶媒中で臭素を使用することを伴います。 反応は室温で行われ、生成物は再結晶によって精製されます .
工業生産方法
2,3-ジブロモ-1,4-ナフトキノンの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率的な生産を保証するために、大型反応器と連続フローシステムの使用を伴います。 生成物はその後、工業規模の再結晶技術を使用して精製されます .
化学反応の分析
反応の種類
2,3-ジブロモ-1,4-ナフトキノンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、さまざまな誘導体を形成するように酸化することができます。
還元: 還元反応は、それをヒドロキノン誘導体に転換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
形成された主な生成物
酸化: 1,4-ナフトキノンの誘導体。
還元: ヒドロキノン誘導体。
科学研究用途
2,3-ジブロモ-1,4-ナフトキノンは、次のものを含むさまざまな科学研究用途で使用されています。
類似化合物との比較
2,3-Dibromo-1,4-naphthoquinone can be compared with other similar compounds such as:
- 2-Bromo-1,4-naphthoquinone
- 2-Chloro-1,4-benzoquinone
- 2,3-Dichloro-1,4-naphthoquinone
- 6-Bromo-1,4-benzodioxane
Uniqueness
2,3-Dibromo-1,4-naphthoquinone is unique due to its dual bromine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in specific synthetic and biological applications .
特性
IUPAC Name |
2,3-dibromonaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMABVOYZJWFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157580 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13243-65-7 | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13243-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013243657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2,3-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=618332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromo-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dibromo-1,4-naphthoquinone?
A1: 2,3-Dibromo-1,4-naphthoquinone has the molecular formula C10H4Br2O2 and a molecular weight of 315.94 g/mol.
Q2: What spectroscopic data is available for characterizing 2,3-dibromo-1,4-naphthoquinone?
A: 2,3-Dibromo-1,4-naphthoquinone can be characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H-NMR, 13C-NMR, DEPT-NMR, and GCMS. [, ] These techniques provide information about the functional groups, carbon-hydrogen framework, and overall structure of the molecule. [, , ]
Q3: Are there any known applications of 2,3-dibromo-1,4-naphthoquinone in material science?
A: While the provided research primarily focuses on the biological activity and chemical synthesis of 2,3-dibromo-1,4-naphthoquinone, its incorporation into Photosystem I (PSI) to alter electron transfer bioenergetics has been explored. [] This suggests potential applications in bio-inspired energy materials, though further research is needed in this area.
Q4: Has 2,3-dibromo-1,4-naphthoquinone shown any promising activity against parasites?
A: Yes, 2,3-dibromo-1,4-naphthoquinone (TR 002) has demonstrated leishmanicidal activity against Leishmania donovani, albeit less effectively than its analog 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (TR 001). []
Q5: What synthetic routes are commonly employed to synthesize 2,3-dibromo-1,4-naphthoquinone?
A: 2,3-Dibromo-1,4-naphthoquinone can be synthesized from 1,4-naphthoquinone by reacting it with bromine in dichloromethane at room temperature. [, ] This reaction yields 2,3-dibromo-1,4-naphthoquinone, which can be further derivatized using Sonogashira coupling reactions with various terminal alkynes. []
Q6: Has 2,3-dibromo-1,4-naphthoquinone been investigated using computational chemistry methods?
A: Yes, density functional theory (DFT) calculations have been employed to predict the vibrational frequencies of 2,3-dibromo-1,4-naphthoquinone. [] These calculations helped assign bands in experimental FTIR spectra, providing insights into the molecule's vibrational modes. []
Q7: Does 2,3-dibromo-1,4-naphthoquinone exhibit any unique properties in surface-enhanced Raman scattering (SERS)?
A: Research indicates that 2,3-dibromo-1,4-naphthoquinone displays SERS activity in the presence of plasmonic silver nanoparticles. [] Analysis of the SERS spectra has provided information about the orientation of the molecule on the silver nanoparticle surface. []
Q8: Are there any studies exploring the cytotoxicity of 2,3-dibromo-1,4-naphthoquinone derivatives?
A: Yes, several 2,3-diyne-1,4-naphthoquinone derivatives, synthesized from 2,3-dibromo-1,4-naphthoquinone via Sonogashira coupling, have been evaluated for their cytotoxic potential against various cancer cell lines. [] Notably, 2,3-di(3-hydroxy-3-methylbut-1-in-1-yl)-1,4-naphthoquinone demonstrated potent cytotoxicity with IC50 values below 2 µg/mL. []
Q9: What are the potential applications of 2,3-dibromo-1,4-naphthoquinone in medicinal chemistry?
A9: Research suggests that 2,3-dibromo-1,4-naphthoquinone and its derivatives hold potential as lead compounds for developing:
- Acaricides: Their toxicity against house dust mites makes them promising candidates for controlling these allergens. []
- Antileishmanial drugs: The compound's activity against Leishmania donovani warrants further investigation for treating leishmaniasis. []
- Anticancer agents: The cytotoxicity observed in enediyne derivatives synthesized from 2,3-dibromo-1,4-naphthoquinone suggests potential for developing anticancer therapies. []
- NMNAT inhibitors: The time-dependent inhibition of NMNAT1 by 2,3-dibromo-1,4-naphthoquinone opens possibilities for targeting NAD biosynthesis, a pathway implicated in cancer and neurodegenerative diseases. []
Q10: Are there any known safety concerns regarding 2,3-dibromo-1,4-naphthoquinone?
A10: While specific toxicity data for 2,3-dibromo-1,4-naphthoquinone is limited within the provided research, its structural similarity to other halogenated naphthoquinones raises concerns about potential toxicity. Further research is crucial to determine its safety profile, including potential long-term effects.
Q11: Can 2,3-dibromo-1,4-naphthoquinone be used as a starting material for synthesizing other valuable compounds?
A11: Yes, 2,3-dibromo-1,4-naphthoquinone serves as a versatile building block for synthesizing various derivatives. For instance:
- Michael adducts: It reacts with w-amino-N-alkylphthalamide derivatives to yield new Michael adducts. [, ]
- 2,3-Diyne-1,4-naphthoquinones: Sonogashira coupling reactions with terminal alkynes afford diverse 2,3-diyne-1,4-naphthoquinone derivatives with potential biological activities. []
- 2,3-Diaryl-1,4-naphthoquinones: Unique rearrangement reactions involving ferrocene as a leaving group provide access to 2,3-diaryl-1,4-naphthoquinones. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


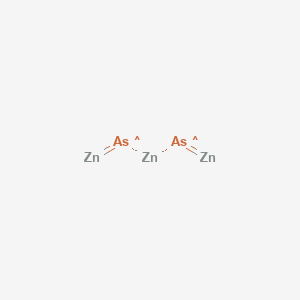

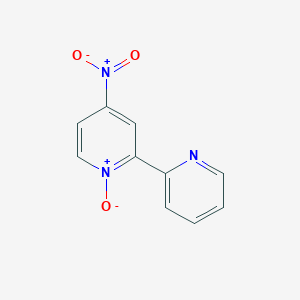

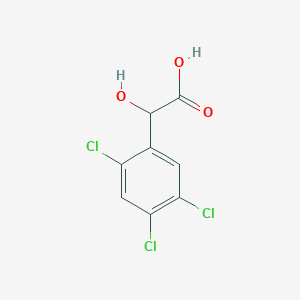

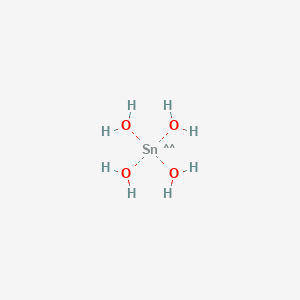

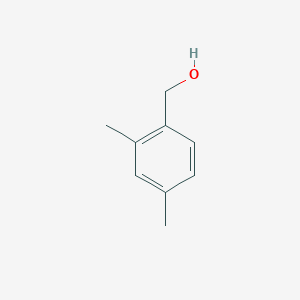
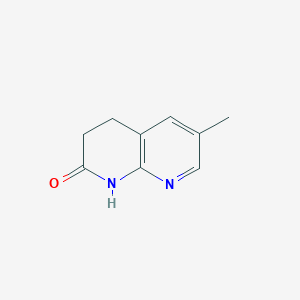
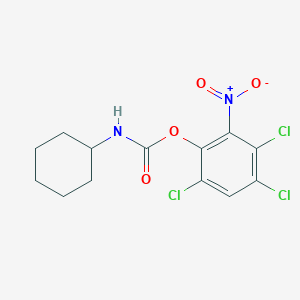
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)


